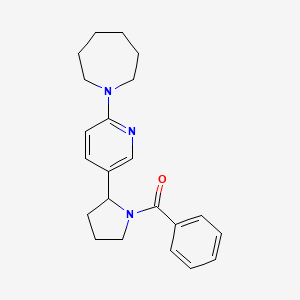
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique structure comprising an azepane ring, a pyridine ring, and a pyrrolidine ring, all connected to a phenyl methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a pyrrolidine derivative under specific conditions. The reaction often requires the use of a transition metal catalyst, such as palladium, to facilitate the coupling process . The reaction conditions may include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, methanol, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of kinase activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as kinases. The compound may inhibit or modulate the activity of these enzymes, thereby affecting various cellular pathways. This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(6-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-(Morpholin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Uniqueness
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: stands out due to the presence of the azepane ring, which may confer unique biological properties compared to its analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, potentially leading to unique therapeutic effects .
Eigenschaften
Molekularformel |
C22H27N3O |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
[2-[6-(azepan-1-yl)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H27N3O/c26-22(18-9-4-3-5-10-18)25-16-8-11-20(25)19-12-13-21(23-17-19)24-14-6-1-2-7-15-24/h3-5,9-10,12-13,17,20H,1-2,6-8,11,14-16H2 |
InChI-Schlüssel |
AIUWHQIRQCVIIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCN3C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


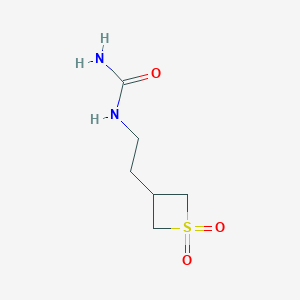

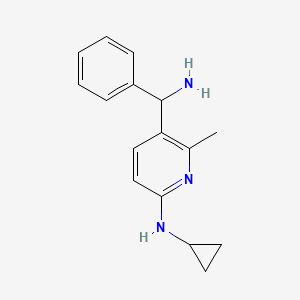


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)
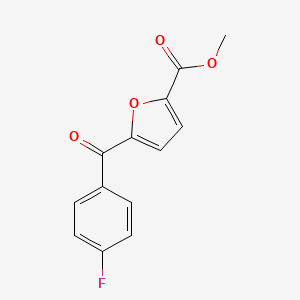


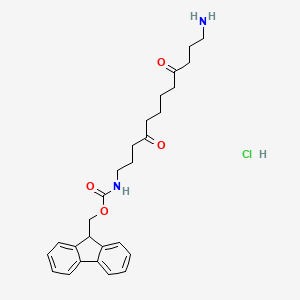
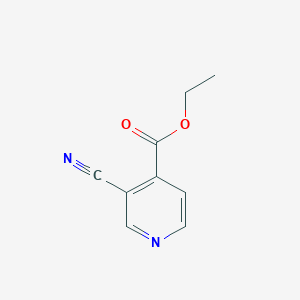
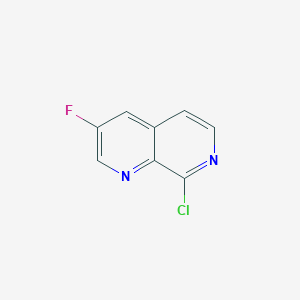
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)
